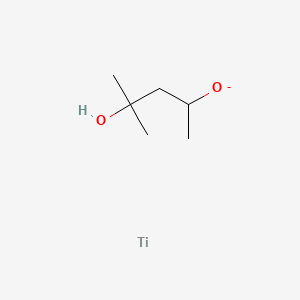
Titanium(4+) 2-methylpentane-2,4-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanediol, 2-methyl-, titanium(4+) salt is a chemical compound that combines the properties of 2,4-pentanediol and titanium. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound is often used in the synthesis of other chemicals and materials due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-pentanediol, 2-methyl-, titanium(4+) salt typically involves the reaction of 2,4-pentanediol with a titanium(4+) source. One common method is the reaction of 2,4-pentanediol with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2,4-Pentanediol+TiCl4→2,4-Pentanediol, 2-methyl-, titanium(4+) salt+HCl
Industrial Production Methods
In industrial settings, the production of 2,4-pentanediol, 2-methyl-, titanium(4+) salt involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanediol, 2-methyl-, titanium(4+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into other titanium-containing species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with 2,4-pentanediol, 2-methyl-, titanium(4+) salt include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving 2,4-pentanediol, 2-methyl-, titanium(4+) salt depend on the specific reaction conditions. For example, oxidation reactions may produce titanium dioxide (TiO2) and other oxidized species, while reduction reactions may yield titanium(3+) compounds.
Scientific Research Applications
2,4-Pentanediol, 2-methyl-, titanium(4+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Mechanism of Action
The mechanism by which 2,4-pentanediol, 2-methyl-, titanium(4+) salt exerts its effects involves its interaction with molecular targets and pathways. The titanium(4+) ion can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability allows the compound to participate in catalytic processes and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanediol: A related compound with similar chemical properties but without the titanium component.
Titanium Tetrachloride (TiCl4): A precursor used in the synthesis of 2,4-pentanediol, 2-methyl-, titanium(4+) salt.
Hexylene Glycol: Another diol with similar structural features but different reactivity.
Uniqueness
2,4-Pentanediol, 2-methyl-, titanium(4+) salt is unique due to its combination of diol and titanium properties. This combination imparts distinct reactivity and stability, making it valuable in applications where both organic and inorganic characteristics are desired.
Properties
CAS No. |
41994-80-3 |
|---|---|
Molecular Formula |
C6H13O2Ti- |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
4-hydroxy-4-methylpentan-2-olate;titanium |
InChI |
InChI=1S/C6H13O2.Ti/c1-5(7)4-6(2,3)8;/h5,8H,4H2,1-3H3;/q-1; |
InChI Key |
METRUZNSUFTBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)O)[O-].[Ti] |
Related CAS |
107-41-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


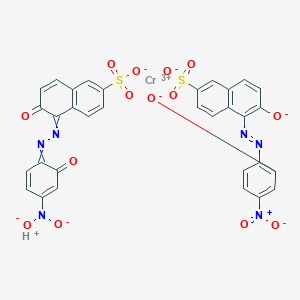

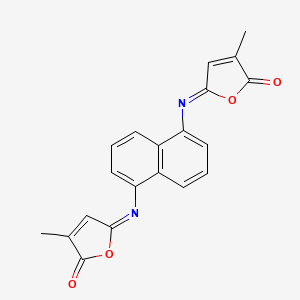
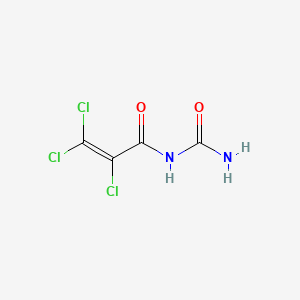
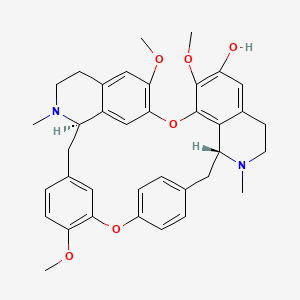
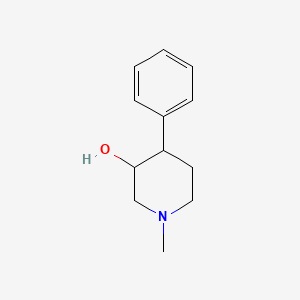


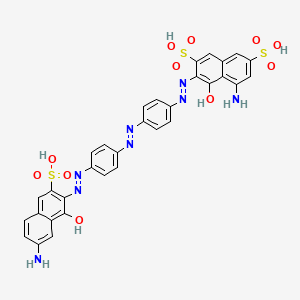
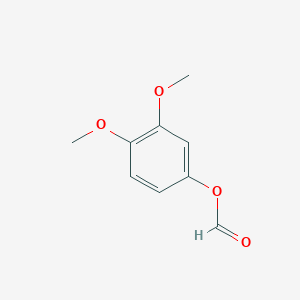

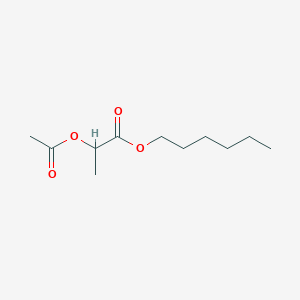

![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
